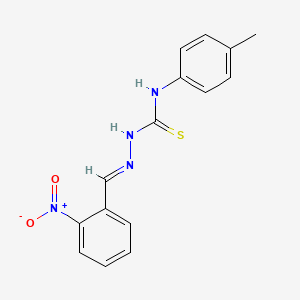![molecular formula C16H13BrClN3O6 B11542095 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend des groupes fonctionnels brome, chlore, méthoxy et nitro, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
La synthèse du 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse peut inclure les étapes suivantes :
Préparation du 4-bromo-2-méthoxyphénol : Cela peut être réalisé par bromation du 2-méthoxyphénol à l'aide de brome en présence d'un catalyseur.
Formation de l'acide 2-(4-bromo-2-méthoxyphénoxy)acétique : Cela implique la réaction du 4-bromo-2-méthoxyphénol avec l'acide chloroacétique en conditions basiques.
Synthèse de l'hydrazide : Le dérivé de l'acide acétique est ensuite mis à réagir avec de l'hydrate d'hydrazine pour former l'hydrazide correspondant.
Réaction de condensation : Enfin, l'hydrazide est condensé avec le 5-chloro-2-hydroxy-3-nitrobenzaldéhyde en conditions acides pour donner le composé cible.
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à grande échelle et de techniques de purification.
Analyse Des Réactions Chimiques
Le 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe nitro peut être réduit en amine à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Hydrolyse : La liaison hydrazide peut être hydrolysée en conditions acides ou basiques pour donner l'acide correspondant et des dérivés d'hydrazine.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'ammoniac.
Applications de la recherche scientifique
Le 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : La structure unique du composé lui permet d'interagir avec diverses molécules biologiques, ce qui le rend utile pour étudier l'inhibition enzymatique et les interactions protéine-ligand.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène, des interactions hydrophobes et des liaisons covalentes avec ses cibles, modulant ainsi leur activité. Les voies spécifiques impliquées dépendent du contexte biologique et des molécules cibles.
Applications De Recherche Scientifique
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Les composés similaires au 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide comprennent :
Dérivés du 4-bromo-2-méthoxyphényle : Ces composés partagent les groupes fonctionnels brome et méthoxy et ont une réactivité similaire.
Dérivés d'hydrazide : Les composés avec des liaisons hydrazide présentent un comportement chimique similaire, en particulier dans les réactions de condensation et d'hydrolyse.
Dérivés de nitrophényle : Ces composés contiennent des groupes nitro et sont utilisés dans des applications similaires, comme les études d'inhibition enzymatique.
Le caractère unique du 2-(4-bromo-2-méthoxyphénoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophényl)méthylidène]acétohydrazide réside dans sa combinaison de groupes fonctionnels, qui permet une large gamme de réactions chimiques et d'interactions avec les molécules biologiques.
Propriétés
Formule moléculaire |
C16H13BrClN3O6 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrClN3O6/c1-26-14-5-10(17)2-3-13(14)27-8-15(22)20-19-7-9-4-11(18)6-12(16(9)23)21(24)25/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ |
Clé InChI |
UYOSBEWBALSLSQ-FBCYGCLPSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
SMILES canonique |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11542015.png)

![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)
![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11542075.png)
![4-(4-{(1E)-1-[(2E)-(2-fluorobenzylidene)hydrazinylidene]ethyl}-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11542078.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
